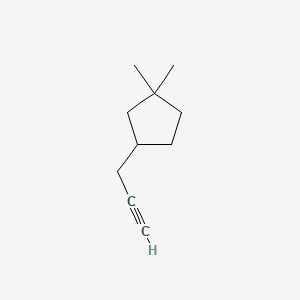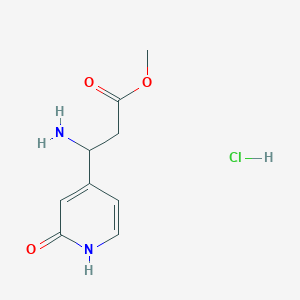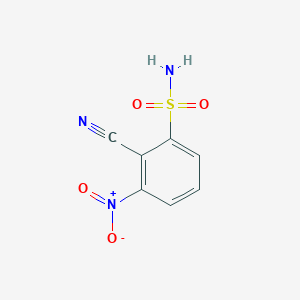
2-Cyano-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is a derivative of benzenesulfonamide, characterized by the presence of cyano and nitro functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of N-phenylbenzenesulfonamide using nitrating agents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ . The nitrated product is then subjected to cyanoacetylation to introduce the cyano group .
Industrial Production Methods: Industrial production methods for 2-Cyano-3-nitrobenzenesulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction of the nitro group: 2-Cyano-3-aminobenzenesulfonamide.
Reduction of the cyano group: 3-Nitrobenzenesulfonamide.
Scientific Research Applications
2-Cyano-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-Cyano-3-nitrobenzenesulfonamide is not extensively studied. its functional groups suggest it could interact with biological molecules through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
N-Phenylbenzenesulfonamide: Lacks the cyano and nitro groups.
4-Halo-2-nitrophenylbenzenesulfonamide: Contains a halogen substituent instead of a cyano group.
Uniqueness: 2-Cyano-3-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H5N3O4S |
|---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2-cyano-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-6(10(11)12)2-1-3-7(5)15(9,13)14/h1-3H,(H2,9,13,14) |
InChI Key |
WBGYSHCDOHXIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


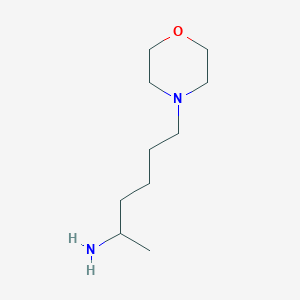



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)



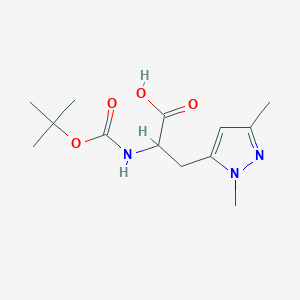
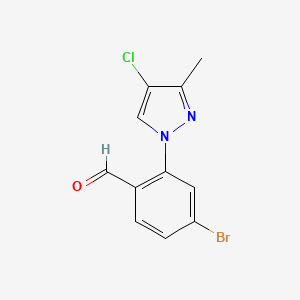
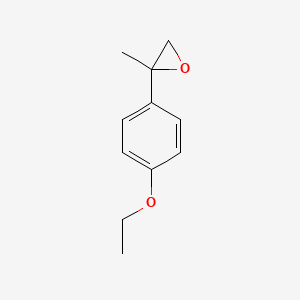
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
